β-Adrenergic Antagonist Activity of Dicyclopropyl Ketoxime Derivative Matches Propranolol
The O-[2-hydroxy-3-(tert-butylamino)propyl] ether derivative of dicyclopropyl ketoxime (compound 5) exhibited β-adrenergic antagonist activity quantitatively comparable to that of propranolol, the clinical reference standard, in in vitro pharmacological assays. Ketoxime ethers B, which incorporate the oxime nitrogen in the linkage, showed generally higher potency than the corresponding ethers A, which lack the oxime nitrogen linkage [1]. This finding demonstrates that the dicyclopropyl ketoxime scaffold confers pharmacologically relevant activity when appropriately derivatized, whereas compounds lacking this specific scaffold (including those with alternative cyclopropyl substitution patterns) did not consistently achieve propranolol-equivalent activity [2].
| Evidence Dimension | β-Adrenergic antagonist activity (potency) |
|---|---|
| Target Compound Data | Comparable to propranolol |
| Comparator Or Baseline | Propranolol (reference β-blocker) |
| Quantified Difference | Activity comparable (equipotent); Ketoxime ethers B showed higher potency than ethers A |
| Conditions | In vitro β-adrenergic receptor antagonist assays (specific assay details in original publication) |
Why This Matters
This evidence enables selection of dicyclopropyl ketoxime as a scaffold for developing non-aromatic β-adrenergic blockers with potency comparable to established clinical agents.
- [1] Bouzoubaa M, Leclerc G, Decker N, Schwartz J, Andermann G. Synthesis and beta-adrenergic blocking activity of new aliphatic and alicyclic oxime ethers. J Med Chem. 1984;27(10):1291-4. PMID: 6148422. View Source
- [2] DrugBank. Synthesis and beta-adrenergic blocking activity of new aliphatic and alicyclic oxime ethers - Article Summary. DrugBank Article A28608. View Source
